![molecular formula C11H12ClF2NO B2799010 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide CAS No. 2411240-11-2](/img/structure/B2799010.png)
2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide is a chemical compound that belongs to the class of amides. It is commonly known as DFEA or Difluoroethylaminobenzylchloroacetamide. This compound has been widely studied for its potential applications in scientific research, specifically in the fields of biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs and LSD1 are involved in the regulation of gene expression, and inhibition of their activity has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation and pain. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be used in a wide range of concentrations. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide. One area of interest is the development of new analogs of the compound with improved potency and selectivity for specific targets. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use as a chemical probe for studying protein-protein interactions. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide involves the reaction of 2-(1,1-difluoroethyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use as a chemical probe for studying protein-protein interactions.
Propriétés
IUPAC Name |
2-chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO/c1-11(13,14)9-5-3-2-4-8(9)7-15-10(16)6-12/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVWEVPIYJOOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1CNC(=O)CCl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

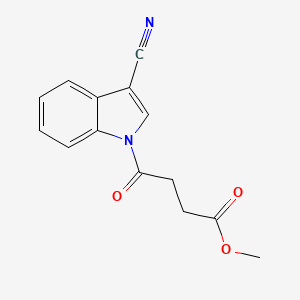
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)
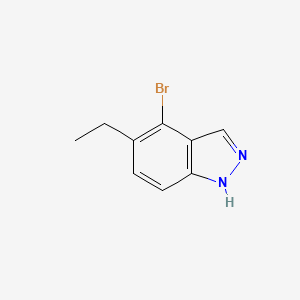
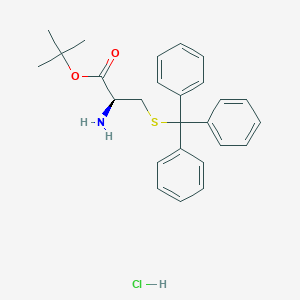
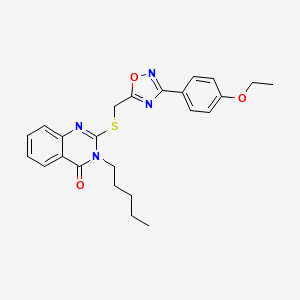

![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)

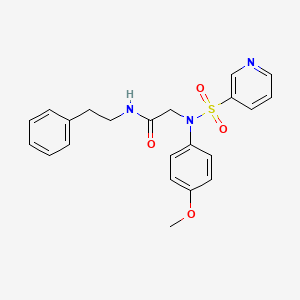

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B2798946.png)
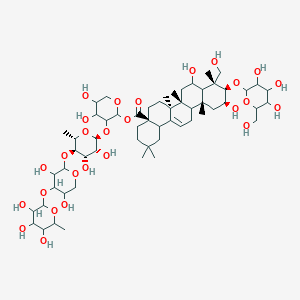
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2798950.png)